molecular formula C9H10O2 B15233829 1-(2-(Hydroxymethyl)phenyl)ethanone

1-(2-(Hydroxymethyl)phenyl)ethanone

Cat. No.: B15233829
M. Wt: 150.17 g/mol
InChI Key: MHLDWFDANJFARL-UHFFFAOYSA-N
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Description

1-(2-(Hydroxymethyl)phenyl)ethanone is an aromatic ketone derivative with the molecular formula C₉H₁₀O₂ and a molecular weight of 150.18 g/mol. Its structure comprises an acetophenone backbone substituted with a hydroxymethyl (-CH₂OH) group at the ortho (2-) position of the benzene ring. This functional group imparts unique polarity and reactivity, enabling participation in hydrogen bonding and oxidation reactions (e.g., conversion to carboxylic acids).

Similar methodologies may apply for the ortho-substituted derivative. The compound’s physicochemical properties, such as solubility and boiling point, are influenced by the hydroxymethyl group’s polarity, though specific data remain unreported in the literature reviewed.

Properties

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

1-[2-(hydroxymethyl)phenyl]ethanone

InChI

InChI=1S/C9H10O2/c1-7(11)9-5-3-2-4-8(9)6-10/h2-5,10H,6H2,1H3

InChI Key

MHLDWFDANJFARL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-(Hydroxymethyl)phenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene derivatives. For instance, the reaction of 2-(hydroxymethyl)benzoyl chloride with ethyl acetate in the presence of a Lewis acid catalyst such as aluminum chloride can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents like dichloromethane and controlled temperature conditions .

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Hydroxymethyl)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-(Hydroxymethyl)phenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(Hydroxymethyl)phenyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl and carbonyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(2-(Hydroxymethyl)phenyl)ethanone with five structurally related aromatic ketones, highlighting substituent effects on properties and applications:

Compound Name Molecular Formula Substituent (Position) Molecular Weight (g/mol) Key Properties/Activities Synthesis Method References
This compound C₉H₁₀O₂ -CH₂OH (2) 150.18 High polarity due to -CH₂OH; potential for hydrogen bonding. Reactivity in oxidation/esterification. Suzuki coupling (inferred)
1-(2-Methylphenyl)ethanone C₉H₁₀O -CH₃ (2) 134.18 Lower polarity; electron-donating methyl group enhances aromatic ring stability. Not specified
1-(2-Hydroxyphenyl)ethanone C₈H₈O₂ -OH (2) 136.15 Higher acidity (pKa ~9–10) due to phenolic -OH; conflicting boiling points (379.2 K vs. 486.2 K). Classical Friedel-Crafts acylation
1-(3-(Hydroxymethyl)phenyl)ethanone C₉H₁₀O₂ -CH₂OH (3) 150.18 Meta-substitution reduces steric hindrance; physicochemical data unreported. Not specified
1-(4-Hydroxy-3-methoxyphenyl)ethanone C₉H₁₀O₃ -OH (4), -OCH₃ (3) 166.17 Anti-allergic activity in RBL-2H3 cell assays; polar functional groups enhance solubility. Isolation from plant extracts
1-(4-(Hydroxymethyl)phenyl)ethanone C₉H₁₀O₂ -CH₂OH (4) 150.18 Para-substitution minimizes steric effects; synthesized via Suzuki coupling (11% yield). Pd-catalyzed cross-coupling

Key Observations:

For example, ortho-substituted acetophenones may show slower nucleophilic addition compared to para-substituted analogs. Meta- and para-substituted analogs (e.g., 3- or 4-hydroxymethyl) are more synthetically accessible due to reduced steric constraints, as seen in the Suzuki coupling of 4-hydroxymethyl derivatives .

Functional Group Effects: Hydroxymethyl (-CH₂OH): Enhances water solubility and enables derivatization (e.g., esterification). Hydroxyl (-OH): Increases acidity and hydrogen-bonding capacity, as observed in 1-(2-hydroxyphenyl)ethanone’s higher boiling point (486.2 K under specific conditions) . Methoxy (-OCH₃): Electron-donating groups (e.g., in 1-(4-hydroxy-3-methoxyphenyl)ethanone) improve stability and bioactivity, such as anti-allergic effects .

Biological Activities: Compounds with phenolic -OH or methoxy groups (e.g., 1-(4-hydroxy-3-methoxyphenyl)ethanone) demonstrate notable anti-allergic and antimicrobial activities .

Synthetic Challenges :

  • Ortho-substituted derivatives are less common in synthetic protocols, likely due to steric challenges. Para-substituted analogs are more efficiently synthesized via cross-coupling reactions .

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